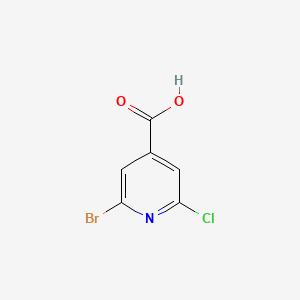

2-Bromo-6-chloroisonicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBONDAWVSODCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266144 | |

| Record name | 2-Bromo-6-chloro-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-26-8 | |

| Record name | 2-Bromo-6-chloro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060811-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chloro-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 6 Chloroisonicotinic Acid

Retrosynthetic Approaches to 2-Bromo-6-chloroisonicotinic Acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org This process helps in identifying potential synthetic routes and key intermediates. ias.ac.inub.eduamazonaws.com For this compound, several logical disconnections can be proposed.

The most common retrosynthetic strategies involve:

C-COOH bond disconnection: This is a primary disconnection strategy, suggesting the introduction of the carboxylic acid group onto a pre-existing 2-bromo-6-chloropyridine (B1266251) scaffold. This is a common and effective approach, often achieved via a carboxylation reaction.

C-Br or C-Cl bond disconnection: This approach involves halogenating a pre-functionalized isonicotinic acid derivative. For instance, one could envision starting with 2-chloroisonicotinic acid and subsequently introducing the bromine atom at the 6-position, or vice-versa.

Functional Group Interconversion (FGI): An alternative strategy involves the conversion of another functional group, such as a methyl group, into the carboxylic acid at a late stage of the synthesis. ias.ac.in For example, the oxidation of 2-bromo-6-chloro-4-methylpyridine (B114955) would yield the target molecule.

A summary of these approaches is presented in the table below.

| Disconnection Strategy | Precursor (Synthon) | Corresponding Synthetic Reaction |

| C-COOH Bond | 2-Bromo-6-chloropyridine | Carboxylation (e.g., via lithiation and reaction with CO₂) |

| C-Br Bond | 2-Chloroisonicotinic acid | Electrophilic Bromination |

| C-Cl Bond | 2-Bromoisonicotinic acid | Chlorination |

| Functional Group Interconversion | 2-Bromo-6-chloro-4-methylpyridine | Oxidation |

Direct Halogenation Strategies

The direct halogenation of pyridine (B92270) rings is often challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. chemrxiv.org Such reactions typically require harsh conditions, including strong acids and high temperatures, and often result in a mixture of products. chemrxiv.orgnih.gov

Halogenation of pyridine and its simple derivatives generally favors substitution at the 3- and 5-positions. chemrxiv.orgnih.gov Achieving the specific 2,6-dihalogenation pattern required for this compound through direct halogenation of isonicotinic acid is synthetically difficult and generally not a preferred route. The presence of the carboxylic acid group further deactivates the ring, and protecting the nitrogen as an N-oxide, which can direct halogenation to the 4-position, is complicated by the desired substitution pattern at positions 2 and 6. nih.gov Therefore, direct halogenation is not a commonly employed strategy for this specific target.

Multi-Step Synthesis from Precursors

Given the limitations of direct halogenation, multi-step synthetic sequences starting from more readily available precursors are the most practical and widely used methods to prepare this compound.

A common strategy begins with a suitably substituted pyridine ring, such as a 2,6-dihalopyridine, and builds the final molecule from there. One plausible route starts with 2,6-dichloropyridine. This commercially available starting material can be functionalized at the 4-position. For example, direct allylation followed by oxidation of the allyl group can introduce the carboxylic acid moiety. indianastate.edu

Alternatively, a key intermediate, 2,6-dichloroisonicotinic acid, can be synthesized from citrazinic acid by heating with phosphorus oxychloride and a phase transfer catalyst. chemicalbook.com This intermediate can then potentially undergo a selective halogen exchange reaction to yield the final product.

A more direct route involves starting with 2-bromo-6-chloropyridine. This intermediate can be synthesized from 2,6-dibromopyridine (B144722) through a halogen-metal exchange reaction with n-butyllithium at low temperature, followed by quenching with a chlorine source like 1,1,2-trichloro-1,2,2-trifluoroethane. chemicalbook.com

This method represents one of the most effective strategies, aligning with the primary retrosynthetic disconnection. The core of this approach is the carboxylation of the 2-bromo-6-chloropyridine intermediate. This is typically achieved through a halogen-metal interconversion reaction, followed by the introduction of carbon dioxide. nih.gov

The process generally involves the following steps:

Treatment of 2-bromo-6-chloropyridine with a strong organometallic base, such as n-butyllithium, at a very low temperature (e.g., -100°C) in an inert solvent like tetrahydrofuran.

The base selectively abstracts the more labile bromine atom via a halogen-metal exchange, forming a 6-chloro-2-pyridyllithium species.

This lithiated intermediate is then quenched by bubbling dry carbon dioxide gas through the solution or by adding solid carbon dioxide (dry ice).

An acidic workup protonates the resulting carboxylate salt to yield this compound.

Recent advancements have also focused on copper-catalyzed carboxylation reactions using CO₂, which can offer milder reaction conditions and improved functional group tolerance. chemistryviews.orgresearchgate.net

Halogen exchange (Halex) reactions provide another avenue for the synthesis of mixed dihalopyridines. acs.org In this context, one could start with a symmetrically substituted precursor like 2,6-dibromoisonicotinic acid or 2,6-diiodoisonicotinic acid and selectively replace one of the halogen atoms with chlorine. These reactions are often driven by the relative bond strengths and the nature of the halide nucleophile used.

Another related phenomenon is the "halogen dance" reaction, where a halogen atom migrates to a different position on the pyridine ring upon treatment with a strong base like lithium diisopropylamide (LDA). clockss.org While this is a powerful tool for creating diverse substitution patterns, it is less direct for this specific synthesis unless a suitable precursor that rearranges to the desired product can be designed. clockss.org

Catalytic Methods in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. Transition-metal catalysis, particularly with palladium (Pd) and copper (Cu), is highly relevant to the synthesis of functionalized pyridines. nih.gov

Key catalytic approaches applicable to this synthesis include:

Palladium-Catalyzed Cross-Coupling and C-H Functionalization: While often used for creating C-C or C-N bonds, palladium catalysts can also be employed for C-H functionalization. nih.gov A hypothetical catalytic route could involve the selective C-H carboxylation at the 4-position of 2-bromo-6-chloropyridine, although this remains a challenging transformation.

Copper-Catalyzed Carboxylation: As mentioned previously, copper catalysis has emerged as a viable method for the carboxylation of aryl and heteroaryl halides with CO₂. chemistryviews.org This method could be applied to 2-bromo-6-chloropyridine, potentially offering a more scalable and cost-effective alternative to stoichiometric organolithium-based methods.

Catalysis in Halogenation/Halogen Exchange: Catalysts can be used to facilitate halogenation reactions under milder conditions. mt.com For instance, boric acid has been used as a catalyst in the synthesis of other nicotinic acid derivatives, demonstrating the potential for acidic catalysts to activate the pyridine ring system for nucleophilic substitution. researchgate.net

A summary of key synthetic reactions is provided below.

| Reaction Type | Starting Material | Key Reagents | Product |

| Halogen-Metal Exchange and Carboxylation | 2-Bromo-6-chloropyridine | 1. n-BuLi, -100°C2. CO₂ (dry ice)3. H₃O⁺ | This compound |

| Chlorination of Dihydroxy Intermediate | Citrazinic acid | POCl₃, (C₂H₅)₄NCl, 130°C | 2,6-Dichloroisonicotinic acid |

| Halogen Exchange | 2,6-Dibromopyridine | 1. n-BuLi, -78°C2. CCl₃CF₃ | 2-Bromo-6-chloropyridine |

| Oxidation | 2-Bromo-5-methylpyridine | KMnO₄, reflux | 6-Bromonicotinic acid guidechem.com |

Optimization of Reaction Conditions and Yields

The primary goal in the synthesis of this compound is to maximize the yield of the desired product while minimizing the formation of impurities. This is achieved through the careful control and optimization of various reaction parameters, including temperature, reaction time, solvent, and the choice of reagents and catalysts.

Key Parameters for Optimization:

Temperature: Reaction temperature is a critical factor that significantly influences the rate of reaction and the formation of byproducts. For many organic reactions, an optimal temperature range exists where the desired reaction proceeds at a reasonable rate without promoting undesirable side reactions. For instance, in halogenation or diazotization reactions, which are common steps in the synthesis of such compounds, precise temperature control is often necessary to prevent decomposition of intermediates and reduce the formation of isomeric impurities.

Reaction Time: The duration of the reaction is another crucial variable. Insufficient reaction time can lead to incomplete conversion of starting materials, while excessively long reaction times may result in the degradation of the product or the formation of secondary byproducts. The optimal reaction time is typically determined by monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Solvent: The choice of solvent can have a profound effect on the reaction outcome. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates are all important considerations. In the synthesis of related halo-pyridines, solvents such as acetonitrile, N,N-dimethylformamide (DMF), and various alcohols have been employed. The selection of the appropriate solvent can influence the reaction rate, selectivity, and ease of product isolation.

Reagents and Catalysts: The nature and stoichiometry of the reagents and the presence of a catalyst are fundamental to the success of the synthesis. For example, in bromination reactions, the choice of the brominating agent (e.g., N-bromosuccinimide, bromine) and the use of a radical initiator or a catalyst can significantly impact the regioselectivity and yield. Similarly, in reactions involving the conversion of a hydroxyl group to a chlorine atom, the choice of the chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride) is critical.

Illustrative Data from Related Syntheses:

While specific data for the optimization of this compound synthesis is scarce, we can examine data from the synthesis of analogous compounds to understand the principles of optimization. The following table illustrates how varying reaction conditions can affect the yield in the synthesis of a hypothetical halogenated nicotinic acid derivative.

| Entry | Reactant A (equiv.) | Reagent B (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.0 | 1.1 | Acetonitrile | 80 | 4 | 65 |

| 2 | 1.0 | 1.1 | DMF | 80 | 4 | 72 |

| 3 | 1.0 | 1.5 | DMF | 80 | 4 | 85 |

| 4 | 1.0 | 1.5 | DMF | 100 | 2 | 82 |

| 5 | 1.0 | 1.5 | DMF | 60 | 8 | 78 |

This is a hypothetical data table for illustrative purposes.

As the table demonstrates, a systematic variation of parameters such as solvent and reagent stoichiometry can lead to a significant improvement in the product yield.

Further research and publication of detailed experimental procedures and optimization studies for the synthesis of this compound would be highly beneficial to the chemical community, enabling more efficient and scalable production of this important chemical intermediate.

Chemical Reactivity and Derivatization of 2 Bromo 6 Chloroisonicotinic Acid

Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient. wikipedia.orgopenstax.org In compounds like 2-bromo-6-chloroisonicotinic acid, the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effects of the nitrogen atom and the halogen substituents. wikipedia.org This activation facilitates the displacement of the halide leaving groups by various nucleophiles. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. openstax.orglibretexts.org

Displacement of Bromine Substituents

The bromine atom at the 2-position of this compound is susceptible to displacement by nucleophiles. The reactivity of halogens in SNAr reactions on pyridine rings often follows the trend I > Br > Cl > F, which is the reverse of their electronegativity. This is because the bond strength to the aromatic ring and the ability of the leaving group to depart are significant factors. In many instances, the larger and more polarizable bromine atom is a better leaving group than chlorine. savemyexams.com

For example, in dihalogenated purines, which share some electronic similarities with dihalogenated pyridines, the C6 position is generally the most reactive towards nucleophilic substitution. researchgate.net In the context of this compound, while specific studies on this exact molecule are limited, related structures like 2-bromopyridine (B144113) readily react with nucleophiles. wikipedia.org

Displacement of Chlorine Substituents

The chlorine atom at the 6-position can also be displaced through nucleophilic aromatic substitution. While chlorine is generally a less reactive leaving group than bromine in SNAr reactions, its displacement can be achieved under appropriate conditions, such as with strong nucleophiles or at elevated temperatures. The electron-withdrawing nature of the adjacent nitrogen atom and the carboxylic acid group enhances the electrophilicity of the carbon atom bonded to the chlorine, making it a viable site for nucleophilic attack.

Regioselectivity and Stereoselectivity in Substitution Reactions

In molecules with multiple halogen substituents, the regioselectivity of nucleophilic substitution is a critical consideration. Generally, the position most activated by electron-withdrawing groups and possessing the best leaving group will react preferentially. In 2,6-dihalopurines, a related class of heterocyclic compounds, good regioselectivity has been observed in substitution reactions. researchgate.net

For this compound, the relative reactivity of the bromine and chlorine substituents would determine the initial site of substitution. The greater leaving group ability of bromide suggests that substitution would likely occur at the 2-position first. However, the precise outcome can be influenced by the nature of the nucleophile and the reaction conditions. Stereoselectivity is not typically a factor in these substitution reactions as the aromatic ring is planar.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. wikipedia.org For halogenated pyridines like this compound, these reactions provide versatile methods for introducing aryl and alkynyl groups.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide to form a new carbon-carbon bond. libretexts.orgwikipedia.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. libretexts.orgyoutube.com

The general mechanism involves three main steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgwikipedia.org

In the case of this compound, the Suzuki-Miyaura coupling can be used to introduce aryl substituents at the 2- and/or 6-positions. The difference in reactivity between the C-Br and C-Cl bonds allows for selective coupling. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This allows for selective arylation at the 2-position while leaving the 6-chloro substituent intact. Subsequent coupling at the 6-position would require more forcing reaction conditions. This differential reactivity has been observed in similar dihalogenated heterocyclic systems. researchgate.net

Below is a table summarizing representative Suzuki-Miyaura coupling reactions on related bromo-chloro-substituted pyridines.

| Starting Material | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 2-Bromo-6-chloropyridine (B1266251) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Phenyl-6-chloropyridine | ~85 |

| 2-Bromo-6-chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 2-(4-Methoxyphenyl)-6-chloropyridine | ~90 |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction is typically carried out under mild, basic conditions, often using an amine as the base and solvent. wikipedia.org

The catalytic cycle is thought to involve a palladium cycle similar to other cross-coupling reactions and a separate copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, is believed to be the species that undergoes transmetalation to the palladium complex. wikipedia.org

For this compound, Sonogashira coupling provides a direct route to introduce alkynyl groups. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bond allows for selective alkynylation at the 2-position. This selectivity is a common feature in the Sonogashira coupling of dihaloarenes containing different halogens. libretexts.org For instance, in the coupling of 2-bromo-4-iodo-quinoline, the reaction occurs selectively at the more reactive C-I bond. libretexts.org

The following table presents examples of Sonogashira coupling reactions on related bromo-chloro-substituted pyridines.

| Starting Material | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) |

| 2-Bromo-6-chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-(Phenylethynyl)-6-chloropyridine | ~92 |

| 2-Bromo-6-chloropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 2-((Trimethylsilyl)ethynyl)-6-chloropyridine | ~88 |

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination stands as a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction offers a direct route to N-arylated derivatives. The differential reactivity of the bromine and chlorine substituents on the pyridine ring allows for selective amination. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed couplings, enabling regioselective substitution at the 2-position.

The reaction typically involves a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a phosphine (B1218219) ligand, for instance, XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), and a base like cesium carbonate (Cs₂CO₃) in an appropriate solvent such as toluene. The choice of ligand and base is crucial for the reaction's efficiency and can influence the reaction conditions required. For instance, the use of bulky electron-rich phosphine ligands can facilitate the catalytic cycle. While specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in publicly available literature, the general principles of this reaction on halo-pyridines suggest its applicability. The reaction is anticipated to proceed with a range of primary and secondary amines, including anilines and various heterocyclic amines, to yield the corresponding 2-amino-6-chloroisonicotinic acid derivatives.

Negishi and Stille Coupling Applications

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organozinc compounds with organic halides. This reaction is known for its high functional group tolerance and the ability to form carbon-carbon bonds involving sp³-, sp²-, and sp-hybridized carbon atoms. aablocks.com For this compound, a Negishi coupling would be expected to selectively occur at the more reactive C-Br bond. The reaction would involve the preparation of an organozinc reagent, which is then coupled with the halo-pyridine in the presence of a palladium catalyst, such as one bearing phosphine ligands. wum.edu.pk This methodology could be employed to introduce a variety of alkyl, aryl, or vinyl groups at the 2-position of the pyridine ring.

Stille Coupling

The Stille coupling utilizes organotin reagents (organostannanes) for the palladium-catalyzed cross-coupling with organic halides. ambeed.comcymitquimica.com Similar to the Negishi coupling, the Stille reaction is versatile and tolerates a wide range of functional groups. ambeed.com In the case of this compound, the reaction with an organostannane, such as an aryltin or vinyltin (B8441512) reagent, in the presence of a palladium catalyst, would lead to the formation of a new carbon-carbon bond at the 2-position. The reaction conditions typically involve a palladium source, like Pd(PPh₃)₄, and may be enhanced by the addition of a copper(I) co-catalyst. ambeed.com

Reactions Involving the Carboxylic Acid Moiety

Esterification of this compound

The carboxylic acid group of this compound can be readily converted to its corresponding esters through various esterification methods. Standard procedures include reaction with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, or activation of the carboxylic acid followed by reaction with an alcohol. One common activation method is the formation of an acyl chloride by treatment with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with the desired alcohol. Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and an alcohol. These methods allow for the synthesis of a wide array of esters, which can be useful for modifying the solubility and reactivity of the parent compound or for protecting the carboxylic acid group during other transformations.

Amidation Reactions

The synthesis of amides from this compound can be achieved through several established protocols. A common method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with a primary or secondary amine. This two-step process is generally efficient and applicable to a broad range of amines. Alternatively, direct amidation can be accomplished using coupling reagents that activate the carboxylic acid in situ. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) are frequently employed for this purpose. Boric acid has also been described as a catalyst for the amidation of aromatic carboxylic acids with aromatic amines under mild conditions. molaid.com These methods provide access to a diverse library of amide derivatives of this compound.

Decarboxylation Pathways

The decarboxylation of pyridinecarboxylic acids, the removal of the carboxyl group as carbon dioxide, is a reaction whose facility is highly dependent on the position of the carboxyl group and the presence of other substituents. For isonicotinic acids (pyridine-4-carboxylic acids), decarboxylation is generally more difficult than for picolinic acids (pyridine-2-carboxylic acids). The stability of the intermediate carbanion formed upon decarboxylation plays a crucial role. nih.gov The presence of electron-withdrawing halogen substituents on the pyridine ring of this compound would be expected to stabilize the resulting carbanion, potentially facilitating decarboxylation under certain conditions.

Thermal decarboxylation often requires high temperatures. organic-chemistry.org Catalytic methods, for instance using silver carbonate and acetic acid in DMSO, have been shown to be effective for the protodecarboxylation of various heteroaromatic carboxylic acids. libretexts.org Another approach is halodecarboxylation, where the carboxylic acid is converted to a halide. This can be achieved through reactions like the Hunsdiecker reaction, which involves the silver salt of the carboxylic acid and a halogen. cymitquimica.com

Oxidation and Reduction Chemistry of this compound

Oxidation

The pyridine ring is generally resistant to oxidation, particularly in acidic media where it exists as the pyridinium (B92312) salt. cymitquimica.com However, oxidation of the nitrogen atom to form a pyridine N-oxide can be achieved using peracids. ambeed.com This transformation alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic substitutions. ambeed.comcymitquimica.com The carboxylic acid group is already in a high oxidation state and is therefore generally stable to further oxidation, though under harsh conditions, oxidative decarboxylation can occur. wum.edu.pk The halogen substituents are also typically stable to oxidation.

Reduction

The reduction of this compound can proceed at either the pyridine ring or the carboxylic acid group, depending on the reducing agent and reaction conditions. Catalytic hydrogenation, for instance with a nickel, cobalt, or ruthenium catalyst at elevated temperatures, can reduce the pyridine ring to a piperidine.

The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane. wum.edu.pk It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. wum.edu.pk The reduction proceeds via an intermediate aldehyde, which is further reduced to the alcohol. nih.gov It is also possible to achieve a controlled reduction to the aldehyde by first converting the carboxylic acid to a more reactive derivative, such as an S-2-pyridyl thioester, and then using a milder reducing agent. ambeed.com The halogen substituents on the pyridine ring can also be susceptible to reduction, particularly under catalytic hydrogenation conditions, where dehalogenation can occur.

Pyridine Nitrogen Reactivity: N-Oxidation and Quaternization

The nitrogen atom within the pyridine ring of this compound possesses a lone pair of electrons, making it a focal point for chemical reactivity. This inherent basicity and nucleophilicity allow for derivatization through N-oxidation and quaternization reactions, opening avenues for further functionalization and modification of the molecule's properties.

N-Oxidation

The conversion of the pyridine nitrogen to an N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen atom. This transformation significantly alters the electronic properties of the pyridine ring, influencing its reactivity towards both electrophilic and nucleophilic reagents. The formation of the N-oxide enhances the reactivity of the C2 and C4 positions towards nucleophilic attack.

Detailed Research Findings:

The N-oxidation of pyridine and its derivatives is a well-established transformation in organic synthesis. Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of a carboxylic acid like acetic acid or a catalyst. For electron-deficient pyridines, such as this compound, stronger oxidizing systems may be required to achieve efficient conversion.

While specific literature detailing the N-oxidation of this compound is not extensively available, the oxidation of related halopyridines provides valuable insight. For instance, the oxidation of 2-chloropyridine (B119429) and 2-bromopyridine to their respective N-oxides has been accomplished using peracetic acid generated in situ from hydrogen peroxide and acetic acid. orgsyn.org Another effective method for electron-deficient pyridines involves the use of hydrogen peroxide in combination with trifluoroacetic anhydride. bme.hu These methods suggest that this compound can likely be converted to its corresponding N-oxide, this compound N-oxide, under similar conditions. The reaction would involve the electrophilic attack of the oxygen atom from the oxidizing agent on the pyridine nitrogen.

The resulting N-oxide is a versatile intermediate. The N-oxide functional group can be subsequently removed through reduction using reagents like PCl₃ or PPh₃ if desired. bme.hu

Table 1: N-Oxidation of Pyridine Derivatives This table presents inferred reaction conditions for the N-oxidation of this compound based on reactions of analogous compounds.

| Oxidizing Agent | Co-reagent/Catalyst | Solvent | Temperature (°C) | Product |

| Hydrogen Peroxide | Acetic Acid | Acetic Acid | 70-80 | This compound N-oxide |

| m-CPBA | - | Dichloromethane | Room Temperature | This compound N-oxide |

| Hydrogen Peroxide | Trifluoroacetic Anhydride | Dichloromethane | 0 to Room Temp | This compound N-oxide |

Quaternization

Quaternization involves the alkylation of the pyridine nitrogen atom, resulting in the formation of a positively charged quaternary ammonium (B1175870) salt. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, commonly known as the Menschutkin reaction, where the pyridine nitrogen acts as the nucleophile attacking an alkyl halide.

Detailed Research Findings:

The quaternization of pyridines is a fundamental reaction influenced by the steric and electronic properties of both the pyridine derivative and the alkylating agent. scienceinfo.comwikipedia.org For this compound, the presence of two halogen atoms flanking the nitrogen may introduce steric hindrance, potentially slowing the rate of quaternization compared to unhindered pyridines.

General procedures for quaternization involve reacting the pyridine derivative with an excess of an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, often in a polar aprotic solvent like acetone, acetonitrile, or DMF. srce.hr The reaction may be carried out at room temperature or require heating to proceed at a reasonable rate. The resulting quaternary ammonium salt typically precipitates from the reaction mixture or can be isolated upon removal of the solvent.

The formation of these quaternary salts introduces a permanent positive charge on the pyridine ring, which can significantly impact the molecule's solubility and biological activity. These salts are also valuable as intermediates for further synthetic transformations.

Table 2: Quaternization of Pyridine Derivatives This table outlines inferred conditions for the quaternization of this compound based on established methods for pyridine derivatization.

| Alkylating Agent | Solvent | Temperature | Product |

| Methyl Iodide | Acetone | Room Temperature - Reflux | 1-Methyl-2-bromo-6-chloro-4-carboxypyridinium iodide |

| Ethyl Bromide | Acetonitrile | Reflux | 1-Ethyl-2-bromo-6-chloro-4-carboxypyridinium bromide |

| Benzyl Bromide | DMF | Room Temperature - 80°C | 1-Benzyl-2-bromo-6-chloro-4-carboxypyridinium bromide |

Synthesis and Evaluation of 2 Bromo 6 Chloroisonicotinic Acid Derivatives and Analogues

Design Principles for Novel Derivatives of 2-Bromo-6-chloroisonicotinic Acid

The design of novel derivatives of this compound is predicated on established principles of medicinal chemistry, primarily centered around the strategic manipulation of its chemical structure to enhance interactions with biological targets. The inherent features of the parent molecule, including the electron-withdrawing nature of the halogen atoms and the carboxylic acid moiety, provide a foundational scaffold for targeted modifications. nih.gov

A primary design strategy involves utilizing the this compound core as a scaffold to which various functional groups can be appended. This approach is common in the development of kinase inhibitors, where the core structure can be designed to anchor within the ATP-binding site of a target kinase. nih.govsoci.org The bromine and chlorine atoms can serve as handles for cross-coupling reactions, allowing for the introduction of a diverse array of substituents.

Furthermore, the principles of structure-based drug design are often employed, where the three-dimensional structure of a biological target is used to guide the design of new ligands. nih.gov By understanding the topography of the binding site, derivatives of this compound can be rationally designed to maximize favorable interactions and achieve higher binding affinity and selectivity.

Systematic Structural Modifications

Systematic structural modifications of the this compound scaffold are undertaken to explore the chemical space around the core structure and to delineate the structure-activity relationships of the resulting analogues. These modifications typically involve altering the substitution pattern of the pyridine (B92270) ring and extending the structure through fusion with other heterocyclic systems.

The nature and position of halogen substituents on a heterocyclic ring can significantly influence the biological activity of a compound. While the parent compound is this compound, synthetic strategies allow for the introduction of other halogens or different arrangements of the existing ones. For example, the bromine at the 2-position is often more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the 6-position, allowing for selective functionalization. researchgate.net

The rationale for varying halogen substitution patterns lies in their ability to modulate the electronic properties of the pyridine ring and to form halogen bonds with biological targets. Halogen bonds are non-covalent interactions that can contribute significantly to binding affinity. researchgate.net The synthesis of analogues with different halogen patterns, such as di-bromo, di-chloro, or fluoro-substituted derivatives, can therefore lead to compounds with improved potency and selectivity.

The introduction of alkyl and aryl groups onto the pyridine ring is a common strategy to probe the steric and electronic requirements of the target binding site. These substitutions are often achieved through cross-coupling reactions, such as the Suzuki or Stille coupling, at the positions occupied by the halogen atoms.

For instance, the synthesis of 2-bromo-6-alkylaminopyridines has been reported, demonstrating a method for introducing alkylamino groups at the 6-position. georgiasouthern.edu This type of modification can introduce new hydrogen bond donors and acceptors, as well as lipophilic moieties that can interact with hydrophobic pockets in a protein target. The synthesis of aryl-substituted derivatives can also introduce extended pi-systems that may engage in pi-stacking interactions.

Fusing an additional heterocyclic ring to the this compound scaffold can lead to the creation of novel, rigid, and more complex chemical structures. These fused heterocyclic systems can present a different three-dimensional shape and a new arrangement of functional groups for interaction with biological targets.

The synthesis of fused heterocycles can be achieved through various chemical transformations. For example, intramolecular cyclization reactions can be designed to form new rings. Ruthenium-catalyzed oxidative coupling of N-unprotected primary heterocycle-amides with internal alkynes has been shown to produce fused heterocycle-pyridinones through C-H and N-H bond activation. rsc.org While not directly demonstrated on this compound, this methodology suggests a viable route to fused systems from its amide derivatives. The resulting polycyclic structures can exhibit unique biological activities and provide access to novel intellectual property. nih.govscience.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For analogues of this compound, SAR studies involve synthesizing a series of related compounds and evaluating their activity in relevant biological assays.

The data obtained from these studies can reveal which functional groups and structural features are important for activity. For example, a study on bromo-pyrimidine analogues as tyrosine kinase inhibitors found that specific substitutions at certain positions led to potent inhibition of the Bcr/Abl kinase. researchgate.net Similarly, SAR studies on amide derivatives of nicotinic acid have shown that the nature of the substituent on the amide nitrogen can significantly impact anticonvulsant activity. sphinxsai.com

To facilitate SAR studies and to screen for new biological activities, focused libraries of this compound analogues can be synthesized. A focused library is a collection of compounds that are designed to have a high probability of interacting with a specific biological target or target class.

The design of a focused library of this compound derivatives would likely involve a combinatorial approach, where a variety of building blocks are systematically combined to generate a diverse set of analogues. For example, the carboxylic acid could be converted to an amide with a range of different amines, and the bromine atom could be used as a handle for a variety of cross-coupling reactions. This approach allows for the rapid generation of a large number of compounds for high-throughput screening. The synthesis of such libraries can be guided by computational methods to ensure that the resulting compounds have drug-like properties.

Below are illustrative data tables for hypothetical derivatives of this compound, demonstrating how SAR data might be presented.

Table 1: Amide Derivatives of this compound and Their Hypothetical Kinase Inhibitory Activity

| Compound ID | R Group (Amide) | Kinase IC50 (nM) |

| BCIA-001 | -NH-CH3 | 500 |

| BCIA-002 | -NH-Ph | 250 |

| BCIA-003 | -NH-(4-F-Ph) | 100 |

| BCIA-004 | -N(CH3)2 | >1000 |

This table illustrates that aryl amides may be more potent than alkyl amides, with electron-withdrawing groups on the phenyl ring further enhancing activity.

Table 2: Suzuki Coupling Derivatives at the 2-Position and Their Hypothetical PDE4 Inhibitory Activity

| Compound ID | R' Group (at C2) | PDE4 IC50 (nM) |

| BCIA-S-01 | -Ph | 800 |

| BCIA-S-02 | -Thiophene | 450 |

| BCIA-S-03 | -Pyridine | 300 |

| BCIA-S-04 | -Methyl | >2000 |

This table suggests that heteroaryl substitutions at the 2-position may be more favorable for PDE4 inhibition than aryl or alkyl groups.

Influence of Substituents on Biological Profiles

The biological activity of derivatives and analogues of this compound is profoundly influenced by the nature and position of various substituents. The introduction of different functional groups can modulate the molecule's physicochemical properties, such as its size, shape, electronic distribution, and lipophilicity. These modifications are critical in determining the compound's interaction with biological targets, ultimately shaping its efficacy and selectivity. The empirical nature of these structure-activity relationships (SAR) necessitates experimental investigation to determine the optimal substituent for a desired biological effect. eurochlor.org

Impact of Halogen and Other Substituents

The type of halogen and its position on an aromatic ring are critical factors in determining biological potency. Studies on various heterocyclic and aromatic compounds consistently show that different substituents lead to a wide range of activities.

In one study of brassinosteroid analogues, the size of the substituent atom on an associated phenyl ring was shown to directly correlate with biological activity. The research indicated that at a specific concentration (0.01 μM), analogues with larger substituents like iodine (I) induced the highest activity. Conversely, those with smaller atoms resulted in activity levels comparable to the baseline compound. mdpi.com A comparison of analogues with para-substituents at a lower concentration (1 × 10⁻⁸ M) revealed that those with methoxy, iodo, and cyano groups were significantly more active than those substituted with smaller halogens like fluorine (F), chlorine (Cl), or bromine (Br). mdpi.com

Similarly, research on adenosine (B11128) A1 receptor (A1R) agonists found that derivatives with a halogen substituent in the meta position on an aromatic ring were the most potent. coventry.ac.uk This underscores the importance of positional isomerism in modulating biological interactions. The halogen substituent in these analogues appeared to confer a high affinity for the target receptor. coventry.ac.uk

The following table summarizes the observed influence of different substituents on the biological activity of various compound series, illustrating the general principles of structure-activity relationships.

| Compound Series | Substituent Type | Position | Observed Influence on Biological Activity | Source |

| Brassinosteroid Analogues | I, CN, Methoxy | para | More active than F, Cl, or Br substituents at 1x10⁻⁸ M | mdpi.com |

| Brassinosteroid Analogues | Larger atoms (e.g., I) | Not Specified | Higher activity at 0.01 µM | mdpi.com |

| Adenosine A1 Receptor Agonists | Halogen (e.g., Br) | meta | Most potent configuration, conferring high affinity | coventry.ac.uk |

| Purine (B94841) Analogues | Chloro | 6-position | Key intermediate for synthesizing various biologically active derivatives | nih.gov |

| Penicillanic Acid Derivatives | Bromo + Hydroxyethyl | 6-position | Acted as weak β-lactamase inhibitors | researchgate.net |

This table is generated based on findings from related heterocyclic and aromatic compounds to illustrate the principles of substituent effects.

Influence on Specific Biological Activities

The strategic modification of a core structure with different substituents has been a successful approach in tuning compounds for specific therapeutic targets, such as antiviral or antitumor agents.

A study on carbocyclic analogues of lyxofuranosides of purines and azapurines provides a clear example of this principle. nih.gov Starting from a key intermediate, different derivatives were synthesized by introducing various substituents at the 6-position. The resulting biological profiles were distinct for each analogue.

The guanine (B1146940) analogue (compound 9 in the study) was the only one to exhibit significant activity against herpes simplex virus type 1 (HSV-1) and also showed definite activity against human cytomegalovirus (HCMV). nih.gov

The corresponding 2,6-diamino derivative (compound 10) demonstrated only marginal activity against HSV-1. nih.gov

Notably, none of the synthesized materials, including the 2-amino-6-chloropurine (B14584) and 8-azaguanine (B1665908) derivatives, showed appreciable activity against P-388 mouse leukemia cells in vitro. nih.gov

This demonstrates that even seemingly minor changes, such as substituting a chloro group with a guanine or a diamino group, can lead to dramatic shifts in biological activity and target specificity.

The table below details the findings from the evaluation of these purine analogues.

| Compound Analogue | Key Substituent(s) | Antiviral Activity (HSV-1) | Antiviral Activity (HCMV) | Antitumor Activity (P-388) | Source |

| Guanine Analogue | Guanine | Significant | Definite Activity | Not Appreciable | nih.gov |

| 2,6-Diamino Analogue | Diamino | Marginal | Not Reported | Not Appreciable | nih.gov |

| 2-Amino-6-chloropurine Analogue | Chloro, Amino | Not Appreciable | Not Reported | Not Appreciable | nih.gov |

| 8-Azaguanine Analogue | 8-Azaguanine | Not Appreciable | Not Reported | Not Appreciable | nih.gov |

This table is based on data for carbocyclic analogues of lyxofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines. nih.gov

Applications of 2 Bromo 6 Chloroisonicotinic Acid in Medicinal Chemistry

Building Block for Small Molecule Drug Candidates

The strategic importance of 2-bromo-6-chloroisonicotinic acid lies in its utility as a foundational scaffold for the creation of novel small molecule drug candidates. The presence of two different halogen atoms offers opportunities for selective and sequential chemical reactions, enabling the introduction of various functional groups to explore the structure-activity relationships (SAR) of a given compound series. csmres.co.uktechnologynetworks.com Medicinal chemists utilize this building block to construct libraries of compounds for screening against various biological targets. nih.gov The carboxylic acid moiety further enhances its versatility, allowing for the formation of amide bonds, a common linkage in many pharmaceutical agents.

The design and synthesis of high-quality, novel building blocks are considered a pragmatic strategy to improve the quality of both screening collections and potential drug candidates. csmres.co.uk The use of such well-designed reagents can accelerate drug discovery projects by providing a solid starting point for optimization. csmres.co.uktechnologynetworks.com

Role in Kinase Inhibitor Development

Kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. ed.ac.uk Consequently, the development of kinase inhibitors has become a major focus of modern drug discovery. ed.ac.ukmdpi.com this compound and its derivatives have been explored as key intermediates in the synthesis of various kinase inhibitors.

Synthesis of BCR-ABL1 Oncogene Inhibitors

The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). nih.govnih.gov The development of tyrosine kinase inhibitors (TKIs) targeting BCR-ABL1 has revolutionized the treatment of this disease. While specific examples directly utilizing this compound in the synthesis of marketed BCR-ABL1 inhibitors are not prominently featured in the provided search results, the general principles of kinase inhibitor design suggest its potential utility. The synthesis of many kinase inhibitors involves the coupling of a heterocyclic core with various side chains to optimize binding to the ATP-binding site of the target kinase. ed.ac.uknih.gov The reactive nature of the bromo and chloro substituents on the isonicotinic acid scaffold would allow for the introduction of functionalities that can interact with key residues within the BCR-ABL1 kinase domain.

Exploration in Other Kinase Pathways

The application of this compound extends beyond BCR-ABL1 to the development of inhibitors for other kinase targets. For instance, derivatives of similar halogenated pyridines have been investigated as inhibitors of Aurora kinases, which are involved in cell cycle regulation and are often overexpressed in cancer. nih.gov The general strategy involves using the pyridine (B92270) core as a scaffold to which various substituents are attached to achieve potent and selective inhibition. nih.govmdpi.com The design of these inhibitors often focuses on creating molecules that can bind to the hinge region of the kinase and extend into the solvent-exposed region, a strategy for which this compound is a suitable starting material. mdpi.com

Development of Antimicrobial Agents from this compound Derivatives

The rise of antimicrobial resistance has created an urgent need for the discovery of new antibacterial and antifungal agents. nih.gov Halogenated compounds have long been recognized for their antimicrobial properties, and derivatives of this compound are being explored in this area. Research has shown that certain derivatives of bromo-substituted indole (B1671886) compounds exhibit intrinsic antimicrobial activity against Gram-positive bacteria. nih.gov Similarly, studies on other chlorinated benzoic acid derivatives have demonstrated their potential as antimicrobial agents, particularly against Gram-negative bacteria. nih.gov The combination of bromine and chlorine on the isonicotinic acid ring, coupled with the ability to form various derivatives through the carboxylic acid group, makes it a promising scaffold for developing novel antimicrobial compounds.

Research into Antiviral Activity of this compound Based Compounds

While the direct antiviral applications of this compound are not extensively detailed in the provided search results, the structural motifs present in this compound are found in various antiviral agents. The development of new antiviral drugs is a continuous effort, and the exploration of novel chemical scaffolds is a key aspect of this research. The versatility of the this compound core allows for its incorporation into a wide range of molecular architectures, some of which could exhibit antiviral activity.

Investigation of this compound in Neurotransmitter Receptor Ligands

Neurotransmitter receptors are crucial targets for the treatment of a wide array of central nervous system (CNS) disorders. The development of ligands that can selectively bind to these receptors is a major goal of medicinal chemistry. Aryl pyridyl sulfones, which can be synthesized from precursors like this compound, have been investigated as potent and selective antagonists for the 5-HT6 serotonin (B10506) receptor. nih.gov A derivative, 4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, demonstrated high affinity for this receptor and showed potential in reversing cognitive deficits in preclinical models. nih.gov This highlights the potential of the bromo-pyridyl scaffold in the design of novel CNS-active compounds.

Applications of 2 Bromo 6 Chloroisonicotinic Acid in Agrochemical Research

Development of Herbicidal Compounds

The structural backbone of 2-bromo-6-chloroisonicotinic acid is closely related to the picolinic acid class of herbicides, which function as synthetic auxins. Research in this area has focused on modifying the picolinic acid structure to enhance efficacy and broaden the spectrum of weed control.

Recent studies have explored the synthesis of 6-pyrazolyl-2-picolinic acid derivatives, which have shown promising herbicidal activity. mdpi.comnih.govnih.govresearchgate.net For instance, a series of 3-chloro-6-pyrazolyl-picolinate derivatives were synthesized and tested for their ability to inhibit the root growth of Arabidopsis thaliana. nih.gov One of the standout compounds from this research, compound c5, demonstrated an IC50 value 27 times lower than the commercial herbicide clopyralid (B1669233). nih.gov Furthermore, in post-emergence applications at a rate of 400 g ha-1, compound c5 exhibited superior and broader herbicidal activity compared to clopyralid, while showing good safety for wheat and maize. nih.gov

The mode of action for these novel picolinate (B1231196) derivatives appears to be consistent with that of synthetic auxins, as evidenced by the induction of auxin-response genes in Arabidopsis thaliana. nih.gov Molecular docking studies have suggested that these compounds bind effectively to the auxin signaling F-box protein 5 (AFB5) receptor, with some derivatives showing a stronger binding affinity than existing commercial herbicides. mdpi.comnih.gov

The development of these picolinate herbicides often involves the strategic introduction of various substituents to explore structure-activity relationships (SAR). For example, replacing the chlorine atom at the 6-position of picolinic acid herbicides with a phenyl-substituted pyrazole (B372694) has been a successful strategy. mdpi.com This has led to the discovery of new herbicidal molecules with enhanced performance.

| Compound Type | Key Research Finding | Reference |

| 6-Pyrazolyl-2-Picolinic Acids | Compound V-8 showed better post-emergence herbicidal activity than picloram (B1677784) at 300 gha−1. | mdpi.comnih.gov |

| 3-Chloro-6-Pyrazolyl-Picolinates | Compound c5 had an IC50 value 27 times lower than clopyralid for Arabidopsis thaliana root growth. | nih.govresearchgate.net |

Synthesis of Fungicidal Agents

The pyrazole ring system is a well-established pharmacophore in the development of fungicides. The substitution pattern of this compound provides a valuable starting point for the synthesis of novel pyrazole-based fungicidal agents.

Research has shown that the incorporation of different chemical moieties into a pyrazole ring can significantly influence its fungicidal activity. A variety of substituted pyrazole derivatives have been designed and synthesized to target a range of pathogenic fungi. nih.govmdpi.comnih.gov The isostere concept, which involves replacing atoms or groups of atoms with others that have similar physical or chemical properties, has been applied by combining isothiocyanates with substituted pyrazoles to create compounds with high fungicidal efficacy. nih.gov

Furthermore, the development of strobilurin derivatives that contain a β-methoxyacrylate and a substituted pyrazole in their side chain has led to compounds with excellent fungicidal and acaricidal activities. nih.gov The specific substituents and their positions on the pyrazole ring have been found to be critical in determining the level of activity. nih.gov

While direct synthesis from this compound is not always explicitly detailed in the literature, the structural similarities and the importance of the halogenated pyridine (B92270) motif highlight its potential as a key intermediate in the synthesis of these potent fungicides.

Research on Insecticidal Activity

In the realm of insecticide discovery, derivatives of this compound have shown significant promise, particularly in the synthesis of diacylhydrazine insecticides. These compounds act as nonsteroidal ecdysone (B1671078) agonists, disrupting the molting process in lepidopteran pests.

A notable area of research has been the synthesis of diacylhydrazine derivatives that incorporate a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. nih.govnih.govresearchgate.net This scaffold is closely related to the structure of this compound. In one study, a series of these diacylhydrazine derivatives were synthesized and evaluated for their insecticidal activity against two major agricultural pests, Helicoverpa armigera and Plutella xylostella. nih.govnih.govresearchgate.net

The bioassays revealed that several of the synthesized compounds exhibited good to excellent insecticidal activities. Specifically, compounds 10g, 10h, and 10x were found to have significantly higher insecticidal activity than the commercial insecticide tebufenozide. nih.govnih.gov The primary structure-activity relationship (SAR) analysis indicated that the nature of the substituent on the phenyl ring played a crucial role in the insecticidal potency. Phenyl, 4-fluorophenyl, and tetrafluorophenyl groups were found to have a positive influence on activity. nih.govnih.gov

The following table summarizes the larvicidal activity of selected diacylhydrazine derivatives against Plutella xylostella.

| Compound | LC50 (mg L⁻¹) | Reference |

| 10g | 27.49 | nih.govnih.govresearchgate.net |

| 10h | 23.67 | nih.govnih.govresearchgate.net |

| 10w | 28.90 | nih.govnih.govresearchgate.net |

| Tebufenozide (Commercial Standard) | 37.77 | nih.gov |

These findings underscore the potential of using this compound as a foundational element for the rational design and synthesis of new and effective insecticides.

Advanced Characterization Techniques for 2 Bromo 6 Chloroisonicotinic Acid and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-bromo-6-chloroisonicotinic acid. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.

For this compound, ¹H NMR spectroscopy would be expected to provide key insights into the arrangement of the hydrogen atoms on the pyridine (B92270) ring. Given the structure of this compound, which has two protons on the pyridine ring at positions 3 and 5, one would anticipate two distinct signals in the aromatic region of the ¹H NMR spectrum. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups. The coupling between these two adjacent protons would likely result in each signal appearing as a doublet.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, six distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the six carbon atoms in the molecule (five in the pyridine ring and one in the carboxylic acid group). The chemical shifts of the carbon atoms would be indicative of their chemical environment, with the carbon atom of the carboxylic acid group appearing at a significantly downfield shift.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the carboxylic acid hydroxyl group.

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ would indicate the presence of the carbonyl group of the carboxylic acid.

C=C and C=N stretches: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

C-Br and C-Cl stretches: The carbon-halogen bonds would give rise to absorption bands in the fingerprint region of the spectrum, typically below 800 cm⁻¹. For instance, the C-Cl stretching vibration is often observed around 738 cm⁻¹, and the C-Br stretch appears at lower wavenumbers, around 576 cm⁻¹. researchgate.net

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While water is a strong absorber in IR spectroscopy, it produces a weak Raman signal, making Raman spectroscopy particularly useful for studying samples in aqueous solutions. The C=C and C=N ring vibrations are often strong in the Raman spectrum of pyridine derivatives.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₆H₃BrClNO₂), the molecular weight is 236.45 g/mol . chemscene.com In a mass spectrum, the molecular ion peak ([M]⁺) would be expected. A key feature of the mass spectrum of this compound would be the characteristic isotopic pattern caused by the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. docbrown.info This would result in a cluster of peaks for the molecular ion and any fragments containing both halogens.

The fragmentation of this compound in the mass spectrometer would likely involve the loss of small molecules or radicals. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, mass 17) and the carboxylic acid group (-COOH, mass 45). libretexts.org The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique provides information about the electronic transitions within the molecule and is particularly useful for compounds containing conjugated systems, such as the pyridine ring in this compound.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* and n → π* electronic transitions of the aromatic ring and the carbonyl group. The position and intensity of these absorption maxima are sensitive to the substituents on the pyridine ring and the solvent used for the analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, a single-crystal X-ray diffraction analysis would yield a detailed model of the molecule's conformation and how it packs in the crystal lattice. This would allow for the precise measurement of the C-Br and C-Cl bond lengths and the geometry of the pyridine ring and the carboxylic acid group. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which can influence the physical properties of the compound. While crystallographic data for the closely related 2-bromo-6-chlorophenol (B1265517) is available, specific experimental data for this compound has not been found in the searched literature. nih.gov

Advanced Chromatographic Separations for Purity Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of the components in a mixture, making them ideal for assessing the purity of this compound.

Computational and Theoretical Studies on 2 Bromo 6 Chloroisonicotinic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the geometric and electronic properties of molecules. researchgate.net These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For 2-bromo-6-chloroisonicotinic acid, these calculations provide a foundational understanding of its intrinsic characteristics.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

A key aspect of quantum chemical analysis is the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

For this compound, DFT calculations can be employed to determine the energies of the HOMO and LUMO. This information helps in understanding its electrophilic and nucleophilic nature and its potential to participate in chemical reactions. The distribution of electron density within the HOMO and LUMO across the molecule can reveal the most probable sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.70 |

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations using a chosen functional and basis set.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. nih.gov These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors in the computational methods, can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions. nih.gov

For this compound, DFT calculations can predict the frequencies of characteristic vibrations, such as the C=O stretching of the carboxylic acid group, the C-Br and C-Cl stretching modes, and the various vibrations of the pyridine (B92270) ring. This theoretical spectrum can serve as a valuable reference for experimental spectroscopic studies. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical DFT Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3550 |

| C=O Stretch (Carboxylic Acid) | 1720 |

| C-Cl Stretch | 750 |

| C-Br Stretch | 620 |

Note: These are hypothetical, unscaled frequencies. Experimental values may differ.

Conformational Landscapes

The presence of a rotatable bond between the carboxylic acid group and the pyridine ring in this compound means that multiple conformations may exist. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. By systematically rotating the dihedral angle of the carboxylic acid group relative to the ring and calculating the energy at each step, a conformational energy profile can be generated. This analysis helps in understanding the preferred spatial arrangement of the molecule, which can influence its reactivity and interactions with other molecules.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein. nih.gov The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations and then scoring these poses based on their predicted binding affinity. nih.gov

While specific biological targets for this compound are not defined here, a hypothetical docking study could involve a target enzyme or receptor where substituted isonicotinic acids are known to have activity. The results of such a study would provide insights into the potential binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding pocket, and a predicted binding energy.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | Asp120, Tyr85, Phe210 |

| Type of Interactions | Hydrogen bond with Asp120, Pi-pi stacking with Tyr85 |

Note: This data is purely illustrative and depends on the specific protein target used in the simulation.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to investigate the step-by-step process of chemical reactions, known as the reaction mechanism. smu.edu By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with each step. rsc.org This allows for a detailed understanding of how reactants are converted into products.

For this compound, computational methods could be used to study various reactions, such as nucleophilic aromatic substitution or reactions involving the carboxylic acid group. For instance, the mechanism of its synthesis or its transformation into other derivatives could be explored. These studies would involve calculating the geometries and energies of all stationary points along the reaction coordinate.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules can be correlated with changes in their physicochemical properties, which are in turn determined by their molecular structure. researchgate.net

In the context of this compound, a QSAR study would typically involve a dataset of related isonicotinic acid derivatives with known biological activities. researchgate.net Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound. These descriptors can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that predicts the biological activity based on these descriptors. nih.gov While a specific QSAR model for this compound is not available without a relevant biological dataset, the methodology provides a framework for predicting its activity based on its structural features.

Future Perspectives and Translational Research Opportunities for 2 Bromo 6 Chloroisonicotinic Acid

Exploration of Undiscovered Reactivity

The inherent reactivity of 2-Bromo-6-chloroisonicotinic acid is dictated by the presence of two distinct halogen atoms on the pyridine (B92270) ring, offering a platform for selective chemical modifications. The bromine atom at the 2-position and the chlorine atom at the 6-position exhibit differential reactivity, which can be exploited for sequential and site-selective transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. Due to the generally higher reactivity of aryl bromides compared to aryl chlorides in such transformations, the bromine at the 2-position can be selectively coupled with a variety of boronic acids, leaving the chlorine at the 6-position intact for subsequent modifications. This selective reactivity allows for the introduction of a diverse range of substituents at the 2-position, including aryl, heteroaryl, and alkyl groups.

Conversely, nucleophilic aromatic substitution (SNAr) reactions offer another avenue for functionalization. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates nucleophilic attack on the halogenated positions. While both halogens are susceptible to substitution, the reaction conditions can be tuned to favor substitution at either the 2- or 6-position. Stronger nucleophiles or higher temperatures might be required to displace the more resilient chloro group. This differential reactivity provides a strategic handle for the stepwise introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of disubstituted isonicotinic acid derivatives.

High-Throughput Synthesis and Screening Applications

The unique structural and reactive properties of this compound make it an ideal scaffold for high-throughput synthesis (HTS) and the generation of large combinatorial libraries of compounds for drug discovery and other applications. The ability to perform selective and sequential reactions at the 2- and 6-positions allows for the systematic variation of substituents, leading to a diverse array of molecules with potentially unique biological activities.

Table 1: Potential Derivatization of this compound for HTS

| Position | Reaction Type | Potential Reactants |

| 2- (Bromo) | Suzuki-Miyaura Coupling | Arylboronic acids, Heteroarylboronic acids, Alkylboronic acids |

| 2- (Bromo) | Buchwald-Hartwig Amination | Primary amines, Secondary amines |

| 6- (Chloro) | Nucleophilic Aromatic Substitution | Alcohols, Phenols, Thiols, Amines |

| Carboxylic Acid | Amide Coupling | Primary amines, Secondary amines |

By employing automated synthesis platforms, large libraries of 2,6-disubstituted isonicotinic acid derivatives can be rapidly synthesized. These libraries can then be subjected to high-throughput screening (HTS) assays to identify compounds with desired biological activities against a wide range of targets. The modular nature of the synthesis allows for the rapid exploration of structure-activity relationships (SAR), guiding the optimization of lead compounds.

Integration with Artificial Intelligence for Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug design, and these technologies can be powerfully applied to the exploration of the chemical space around this compound. rsc.org

De Novo Design : Generative AI models can be trained on existing libraries of bioactive molecules containing pyridine scaffolds to design novel derivatives of this compound with optimized properties. These models can propose new structures with predicted high affinity for specific biological targets, such as protein kinases, which are often targeted by pyridine-based inhibitors. rsc.orgnih.gov